molecular formula C12H14ClF3OS B14060840 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene

Cat. No.: B14060840
M. Wt: 298.75 g/mol
InChI Key: FHFSGQXHALLBBQ-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a 3-chloropropyl chain, an ethoxy substituent, and a trifluoromethylthio (-SCF₃) group. The trifluoromethylthio group is notable for its electron-withdrawing properties, enhancing metabolic stability and binding interactions in medicinal chemistry applications . The 3-chloropropyl moiety is commonly employed in alkylation reactions to introduce pharmacologically active side chains, as seen in dopamine antagonists like domperidone .

Properties

Molecular Formula

C12H14ClF3OS

Molecular Weight

298.75 g/mol

IUPAC Name

1-(3-chloropropyl)-3-ethoxy-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14ClF3OS/c1-2-17-10-7-3-5-9(6-4-8-13)11(10)18-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3

InChI Key

FHFSGQXHALLBBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1SC(F)(F)F)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Chloropropyl Intermediate: This step involves the reaction of benzene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 1-(3-chloropropyl)benzene.

    Introduction of the Ethoxy Group: The next step involves the ethoxylation of the intermediate. This can be achieved by reacting the intermediate with ethyl alcohol in the presence of a strong acid catalyst like sulfuric acid (H2SO4).

    Trifluoromethylthio Group Addition: The final step involves the introduction of the trifluoromethylthio group. This can be done using a trifluoromethylthiolating agent such as trifluoromethyltrimethylsilane (CF3SiMe3) in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chloropropyl group.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as alcohols, ketones, or alkanes.

Scientific Research Applications

1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are important in pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of trifluoromethylated compounds on biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene involves its interaction with various molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This can lead to the modulation of enzyme activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene, differing in substituents or application scope:

Compound Name Key Substituents Molecular Weight Applications/Synthesis Evidence Source
1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene Nitro (-NO₂), -SCF₃, 3-chloropropyl 299.70 Intermediate in fluorinated drug synthesis; high purity (≥98%)
(3-Chloropropyl)benzene Benzene, 3-chloropropyl 154.63 Alkylating agent in indole synthesis (e.g., 2-(3-phenylpropyl)-1-(pyridin-2-yl)-1H-indole)
1-(3-Chloropropyl)-2-benzimidazolone Benzimidazolone core, 3-chloropropyl 210.68 Key intermediate for domperidone and oxatomide (dopamine antagonists)
1-Chloro-4-(3-chloropropyl)benzene Chlorine (-Cl), 3-chloropropyl 189.08 Alkylating agent; used in polymer chemistry and ligand synthesis

Biological Activity

1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene (CAS No: 1804243-52-4) is an organic compound characterized by its unique structural features, including a chloropropyl group, an ethoxy group, and a trifluoromethylthio group attached to a benzene ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C12H14ClF3O2
  • Molecular Weight : 282.69 g/mol
  • Purity : ≥ 98% .

The biological activity of 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene is primarily attributed to its ability to interact with various biological targets. The trifluoromethylthio group enhances lipophilicity, allowing for better membrane permeability and interaction with lipid bilayers. This property may facilitate the compound's binding to proteins and enzymes involved in metabolic processes.

Cytotoxicity Studies

Research into cytotoxic effects has shown that compounds with similar functional groups can induce apoptosis in cancer cell lines. Investigations into the cytotoxicity of 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene may reveal its potential as an anticancer agent.

In Vivo Studies

Limited in vivo studies have been conducted on this compound; however, analogs have demonstrated promising results in animal models for various diseases, including cancer and infections. The exploration of this compound's pharmacokinetics and toxicity profiles in animal models is essential for understanding its therapeutic potential.

Comparative Analysis

Compound Molecular Formula Biological Activity Notes
1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzeneC12H14ClF3O2Potential antimicrobial and cytotoxic effectsRequires further study
Analog AC12H13ClF4SAntimicrobial activity confirmedSimilar structure
Analog BC11H12ClF2O2SCytotoxic effects observed in vitroRelated functional groups

Case Study 1: Antimicrobial Efficacy

A study evaluating the antibacterial effects of halogenated phenolic compounds found that derivatives with trifluoromethyl groups exhibited enhanced activity against Gram-positive bacteria. While direct data on 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene is lacking, these findings suggest potential efficacy worth exploring .

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

In vitro experiments with structurally similar compounds have shown promising results in inducing apoptosis in various cancer cell lines. Future research should focus on assessing the cytotoxicity of this compound against specific cancer types to evaluate its therapeutic potential .

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